Crystal Engineering: Dramatic Supramolecular Reorganization Compared to N-Benzenesulfonyl Glutamic Acid
A direct head-to-head crystallographic comparison reveals that the replacement of the toluyl group in Tosyl-L-glutamic acid with a phenyl group in N-(benzenesulfonyl)-L-glutamic acid results in a dramatic change in the three-dimensional hydrogen-bonding assembly [1]. The extended structure of Tosyl-L-glutamic acid is described by complex graph-set descriptors including R₄³(22), R₆⁶(44), and R₈⁸(54) motifs, which are absent in the benzenesulfonyl analog [1]. This demonstrates that minor peripheral modification leads to major supramolecular divergence, making Tosyl-L-glutamic acid a distinct entity for crystal engineering applications.
| Evidence Dimension | Supramolecular hydrogen-bonding network architecture |
|---|---|
| Target Compound Data | Three-dimensional network characterized by R₂²(8), R₄³(22), R₆⁶(44), and R₈⁸(54) graph-set descriptors |
| Comparator Or Baseline | N-(benzenesulfonyl)-L-glutamic acid (Bs-Glu) |
| Quantified Difference | Dramatic change in molecular assembly; the complex R₄³(22), R₆⁶(44), and R₈⁸(54) motifs are unique to the tosyl derivative |
| Conditions | Single-crystal X-ray diffraction; space group P2₁2₁2₁; α polymorph |
Why This Matters
Researchers requiring a specific, predictable solid-state hydrogen-bonding motif for co-crystallization or chiral resolution must select Tosyl-L-glutamic acid, as the benzenesulfonyl analog yields a completely different supramolecular architecture, which can alter solubility, stability, and recognition properties.
- [1] Zachara, J., Madura, I., Hajmowicz, H., & Synoradzki, L. (2005). The hydrogen-bonding network in (+)-N-tosyl-L-glutamic acid. Acta Crystallographica Section C, 61(3), o181–o184. View Source
